
(Cyclohexylamino) benzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylamino) benzoate;hydrochloride typically involves the esterification of benzoic acid with cyclohexylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylamino) benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates
Aplicaciones Científicas De Investigación
(Cyclohexylamino) benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Employed in studies involving nerve conduction and sodium channel inhibition.
Medicine: Utilized as a local anesthetic in various medical procedures.
Industry: Applied in the formulation of topical anesthetics and in the development of new anesthetic agents
Mecanismo De Acción
The mechanism of action of (Cyclohexylamino) benzoate;hydrochloride involves the inhibition of sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the generation of action potentials, thereby blocking nerve conduction and producing an anesthetic effect .
Comparación Con Compuestos Similares
Similar Compounds
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: A widely used local anesthetic with a longer duration of action compared to (Cyclohexylamino) benzoate;hydrochloride.
Benzocaine: A local anesthetic used for topical applications with a similar ester structure
Uniqueness
This compound is unique due to its specific ester structure and its rapid onset of action. It is particularly effective for surface anesthesia of mucous membranes, making it suitable for specific medical applications .
Propiedades
Número CAS |
65440-10-0 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
(cyclohexylamino) benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12;/h1,3-4,7-8,12,14H,2,5-6,9-10H2;1H |
Clave InChI |
YMUPYABGPBMTMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NOC(=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
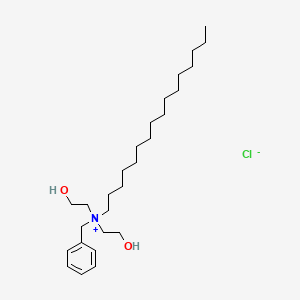
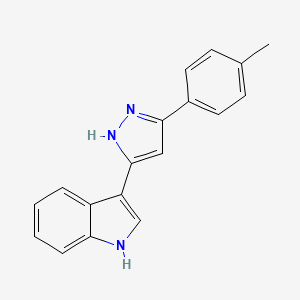
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

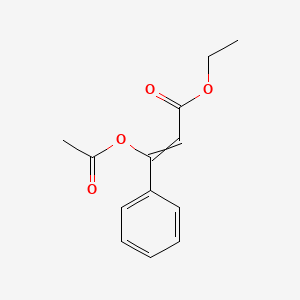
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
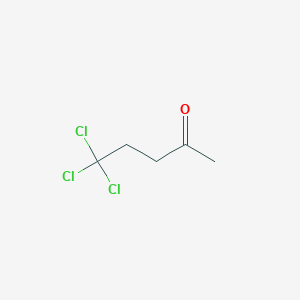
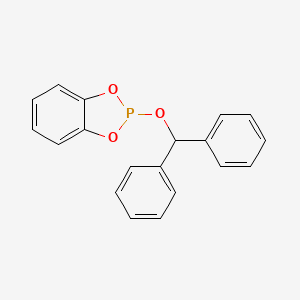

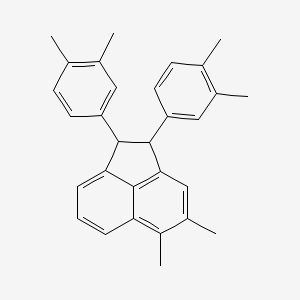
![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
